3'-Hydroxy-prostanozol-17-ketone
Description
3'-Hydroxy-prostanozol-17-ketone (CAS No. 1173998-80-5) is a synthetic steroid derivative with the molecular formula C₂₀H₂₈N₂O₂ and a molecular weight of 328.40–328.46 g/mol . Its structure includes a pyrazole ring fused to a modified androstane backbone, characterized by a hydroxyl group at the 3' position and a ketone at C17. The compound is supplied as a neat solid (room-temperature stable) by specialty chemical providers such as Shanghai Zhenzhun Biological Technology and Shanghai Yubo Biological Technology, primarily for research applications in pharmaceuticals, analytical standards, and biochemical studies .
Properties
Molecular Formula |
C20H28N2O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,2S,10S,13R,14S,18S)-2,18-dimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icos-4(8)-ene-5,17-dione |
InChI |
InChI=1S/C20H28N2O2/c1-19-8-7-15-12(14(19)5-6-17(19)23)4-3-11-9-16-13(10-20(11,15)2)18(24)22-21-16/h11-12,14-15H,3-10H2,1-2H3,(H2,21,22,24)/t11-,12-,14-,15-,19-,20-/m0/s1 |
InChI Key |
IBVOKGNUOPSVJY-PYDDOUHJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@@H]4[C@@]3(CC5=C(C4)NNC5=O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3(CC5=C(C4)NNC5=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3’-Hydroxy-prostanozol-17-ketone involves several synthetic routes. One common method is the oxidation of secondary alcohols to ketones. This can be achieved using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) . Another method involves the ozonolysis of alkenes, followed by oxidative cleavage of the resulting 1,2-diols .
Industrial Production Methods
Industrial production of 3’-Hydroxy-prostanozol-17-ketone typically involves large-scale oxidation reactions using efficient and cost-effective reagents. The use of dimethyl sulfoxide (DMSO) as an oxidant in the presence of a base is a common industrial method .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-prostanozol-17-ketone undergoes various chemical reactions, including:
Oxidation: Conversion of secondary alcohols to ketones using oxidizing agents like CrO3 or KMnO4.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: CrO3, KMnO4, DMSO
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, secondary alcohols, and substituted derivatives of 3’-Hydroxy-prostanozol-17-ketone .
Scientific Research Applications
3’-Hydroxy-prostanozol-17-ketone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Hydroxy-prostanozol-17-ketone involves its interaction with androgen receptors. It binds to these receptors, leading to the activation of specific genes involved in the regulation of various physiological processes . The molecular targets include androgen receptors and associated signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3'-Hydroxy-prostanozol-17-ketone with four structurally related steroids and derivatives:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups/Features | Structural Differences |
|---|---|---|---|---|---|
| This compound | 1173998-80-5 | C₂₀H₂₈N₂O₂ | 328.40–328.46 | Pyrazole ring, C17 ketone, 3'-hydroxyl | Unique nitrogen-containing pyrazole fusion |
| Androstan-17-one, 3-hydroxy- (3β,5β) | 571-31-3 | C₁₉H₃₀O₂ | 290.44 | C17 ketone, 3β-hydroxyl | Lacks pyrazole ring; smaller backbone (C19 vs. C20) |
| Progesterone Impurity 32 | 66512-11-6 | C₂₂H₃₄O₂ | 330.51 | C17 ketone, C21 methyl group | No pyrazole or hydroxyl; extended alkyl chain |
| Isopregnanolone | 516-55-2 | C₂₁H₃₄O₂ | 318.50 | C20 hydroxyl, C3 ketone | Reduced unsaturation; no heterocyclic components |
| Pregnanolone Impurity 1 | - | C₂₁H₃₅O₅S | 387.52 | Sulfated hydroxyl, C20 modification | Sulfur-containing moiety; distinct oxidation state |
Key Findings
Pyrazole Ring Differentiation: The pyrazole ring in this compound (evident in its SMILES notation: C[C@]12Cc3c(O)n[nH]c3C[C@@H]1CC[C@@H]4... ) distinguishes it from non-nitrogenated steroids like Androstan-17-one, 3-hydroxy- and Isopregnanolone.
Molecular Weight and Backbone Modifications: Compared to Androstan-17-one, 3-hydroxy- (MW 290.44), the addition of the pyrazole ring and hydroxyl group increases the molecular weight of this compound by ~38 g/mol . Progesterone Impurity 32 (MW 330.51) shares a C17 ketone but incorporates a longer alkyl chain (C22 vs. C20), likely altering lipophilicity and metabolic stability .
The absence of a C20 methyl group in this compound (compared to Progesterone Impurity 32) could reduce steric hindrance, affecting receptor binding .
Research and Application Context
- Analytical Use: this compound is employed as a reference standard in mass spectrometry and HPLC for detecting steroid impurities or metabolites, leveraging its distinct UV absorption profile from the pyrazole ring .
- The pyrazole moiety in this compound suggests possible enzyme inhibition or receptor modulation applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
